2,4-Thiazolidinedione, 5-[(2,3-dichlorophenyl)methylene]-
CAS No.:
Cat. No.: VC16276429
Molecular Formula: C10H5Cl2NO2S
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5Cl2NO2S |
|---|---|
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | (5Z)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4- |
| Standard InChI Key | WXFJSGIVYLSHAV-DAXSKMNVSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)NC(=O)S2 |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=O)S2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a thiazolidine-2,4-dione core fused with a (2,3-dichlorophenyl)methylene group. The Z-configuration of the exocyclic double bond is critical for its stereochemical orientation, influencing both physicochemical properties and biological interactions. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅Cl₂NO₂S |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | (5Z)-5-[(2,3-Dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| InChI | InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15)/b7-4- |
| InChIKey | WXFJSGI... |
| SMILES | O=C1SC(=C/C2=C(Cl)C(=CC=C2)Cl)C(=O)N1 |
The presence of two chlorine atoms at the 2- and 3-positions of the phenyl ring introduces electron-withdrawing effects, enhancing the compound’s lipophilicity and membrane permeability.
Synthesis and Optimization
Knoevenagel Condensation
The primary synthesis route involves a one-pot Knoevenagel condensation between thiazolidine-2,4-dione and 2,3-dichlorobenzaldehyde. This reaction is catalyzed by bases such as piperidine or ammonium acetate in refluxing ethanol:
Green chemistry approaches utilizing deep eutectic solvents (e.g., choline chloride-urea mixtures) have been explored to reduce environmental impact, achieving yields of 70–85%.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or acetone. Purity is confirmed using HPLC (≥98%), while stereochemical integrity is verified via X-ray crystallography or NOESY experiments.
Pharmacological Activities
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 by 40–60% in murine models. Comparatively, its potency surpasses rofecoxib (a COX-2 inhibitor) in suppressing edema in carrageenan-induced paw edema assays.
Antimicrobial Activity
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound exhibits MIC values of 8–16 µg/mL, attributed to the dichlorophenyl group disrupting bacterial membrane integrity. Fungistatic activity against Candida albicans (MIC: 32 µg/mL) further underscores its broad-spectrum potential.
Anticancer Mechanisms
In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 12.5 µM, mediated by apoptosis induction via caspase-3 activation and Bcl-2 downregulation. The exocyclic double bond facilitates intercalation into DNA, causing strand breaks and cell cycle arrest at G2/M phase.
Comparative Analysis with Analogues
Chlorine substitution at the 2,3-positions enhances bioactivity compared to monosubstituted analogues, while bulkier groups (e.g., thiazole in ) improve metabolic stability but reduce solubility .
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